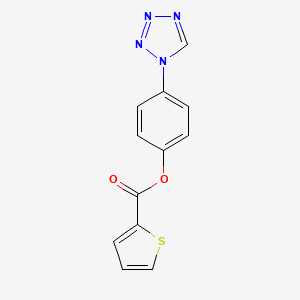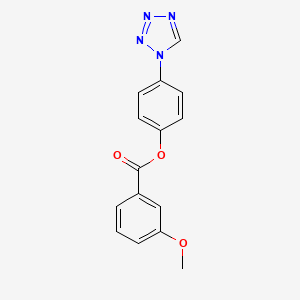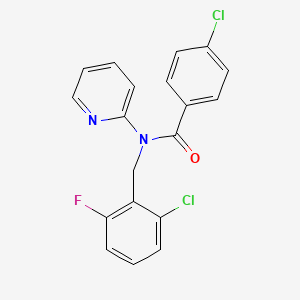![molecular formula C22H21NO5 B11322649 Propan-2-yl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11322649.png)
Propan-2-yl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-([(7-metoxi-1-benzoxepin-4-il)carbonil]amino)benzoato de propano-2-ilo es un compuesto orgánico complejo con una estructura única que incluye anillos aromáticos, éster y funcionalidades amida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-([(7-metoxi-1-benzoxepin-4-il)carbonil]amino)benzoato de propano-2-ilo generalmente implica múltiples pasos. Un método común comienza con la preparación de cloruro de 7-metoxi-1-benzoxepin-4-il carbonilo, que luego se hace reaccionar con ácido 4-aminobenzoico para formar la amida intermedia. Este intermedio se esterifica posteriormente con isopropanol en condiciones ácidas para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-([(7-metoxi-1-benzoxepin-4-il)carbonil]amino)benzoato de propano-2-ilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi puede oxidarse para formar un grupo hidroxilo.
Reducción: El grupo carbonilo puede reducirse a un alcohol.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico en condiciones ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi produce un derivado hidroxilo, mientras que la reducción del grupo carbonilo da como resultado un alcohol.
Aplicaciones Científicas De Investigación
El 4-([(7-metoxi-1-benzoxepin-4-il)carbonil]amino)benzoato de propano-2-ilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales y recubrimientos avanzados.
Mecanismo De Acción
El mecanismo de acción del 4-([(7-metoxi-1-benzoxepin-4-il)carbonil]amino)benzoato de propano-2-ilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-{[(4-isopropilfenoxi)carbonil]amino}benzoato de metilo: Estructura similar pero con un éster metílico en lugar de isopropilo.
1-(4-Benciloxi-2-metoxi-3-metilfenil)-propan-1-ona: Comparte el anillo benzoxepina pero difiere en otros grupos funcionales
Singularidad
El 4-([(7-metoxi-1-benzoxepin-4-il)carbonil]amino)benzoato de propano-2-ilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones versátiles, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C22H21NO5 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H21NO5/c1-14(2)28-22(25)15-4-6-18(7-5-15)23-21(24)16-10-11-27-20-9-8-19(26-3)13-17(20)12-16/h4-14H,1-3H3,(H,23,24) |
Clave InChI |
VMRSXWBAFQZQSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11322573.png)
![2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11322580.png)
![N-tert-butyl-2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11322587.png)
![4-chloro-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11322592.png)
![1-(4-Chlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322599.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)ethanone](/img/structure/B11322609.png)

![2-({[7-(3-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11322617.png)

![2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11322627.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11322630.png)
![2-(2-fluorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11322638.png)


